molecular formula C17H23ClFNO B5449783 (2E)-N,N-di(butan-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide

(2E)-N,N-di(butan-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide

Cat. No.: B5449783
M. Wt: 311.8 g/mol
InChI Key: ITZWPSCYEQNAAG-ZHACJKMWSA-N
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Description

(2E)-N,N-di(butan-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide: is an organic compound characterized by its unique structure, which includes a chloro-fluorophenyl group and a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N,N-di(butan-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Prop-2-enamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and a carboxylic acid derivative.

    Introduction of the Chloro-fluorophenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with chlorine and fluorine atoms. This can be done using halogenation reactions under controlled conditions.

    N,N-Di(butan-2-yl) Substitution: The final step involves the substitution of the amide hydrogen atoms with butan-2-yl groups. This can be achieved through alkylation reactions using butan-2-yl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions would be essential to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl groups, leading to the formation of corresponding ketones or alcohols.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-N,N-di(butan-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism by which (2E)-N,N-di(butan-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloro-fluorophenyl group can interact with hydrophobic pockets, while the amide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N,N-di(butan-2-yl)-3-(2-chlorophenyl)prop-2-enamide: Lacks the fluorine atom, which may affect its reactivity and interaction with biological targets.

    (2E)-N,N-di(butan-2-yl)-3-(2-fluorophenyl)prop-2-enamide: Lacks the chlorine atom, which may influence its chemical properties and applications.

    (2E)-N,N-di(butan-2-yl)-3-(2-chloro-6-methylphenyl)prop-2-enamide: The presence of a methyl group instead of fluorine can alter its physical and chemical properties.

Uniqueness: : The presence of both chlorine and fluorine atoms on the phenyl ring of (2E)-N,N-di(butan-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide makes it unique compared to similar compounds. This dual substitution can influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

(E)-N,N-di(butan-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClFNO/c1-5-12(3)20(13(4)6-2)17(21)11-10-14-15(18)8-7-9-16(14)19/h7-13H,5-6H2,1-4H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZWPSCYEQNAAG-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C=CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N(C(C)CC)C(=O)/C=C/C1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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